![molecular formula C24H23N5O3 B3003150 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-70-9](/img/structure/B3003150.png)
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biochemical substances .
Molecular Structure Analysis
The compound contains an imidazo[2,1-f]purine moiety, which is a fused ring system incorporating an imidazole ring and a purine ring. It also has various substituents including a 2-hydroxyphenyl group, a 3-methylbenzyl group, and three methyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the imidazole and purine rings, as well as the phenolic OH group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenolic OH group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Organic Light Emitting Devices (OLEDs)
Compounds with strong fluorescence properties, like the one , are often studied for their potential use in OLEDs. The presence of a hydroxyphenyl group can contribute to strong fluorescence, which is crucial for the development of efficient and bright OLEDs .
Electroluminescent Devices
Similar to OLEDs, electroluminescent devices require materials that can emit light upon electrical stimulation. The structural features of this compound, particularly the imidazo[2,1-f]purine moiety, could be explored for creating new electroluminescent materials with unique emission properties .
Laser Dyes
The compound’s ability to absorb energy and undergo electronic transitions under UV light exposure makes it a candidate for laser dyes. These dyes are used in various laser applications, including medical lasers and laser imaging .
Plastic Scintillation Applications
In radiation detection, scintillators are used to detect and measure ionizing radiation. The compound’s fluorescent properties might be harnessed to develop new plastic scintillators with improved efficiency and stability .
Herbicides
Chemical compounds with specific structural characteristics can act as herbicides by inhibiting crucial biological pathways in plants. Research into the bioactivity of this compound could lead to the development of new herbicidal formulations .
Eyeglass Lenses
The UV absorption characteristics of the compound suggest potential applications in the manufacturing of eyeglass lenses. Incorporating such compounds into lenses could provide better protection against harmful UV rays .
Cosmetics
Compounds with photoprotective properties are often added to cosmetic products to prevent skin damage from UV light. The compound’s structure indicates that it could be useful in this application, offering protection while also potentially improving the stability of the cosmetic formulation .
Photographic Applications
The compound’s interaction with light also makes it a subject of interest for photographic applications, where it could be used in the development of new types of photographic films or papers that respond differently to light exposure .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-14-8-7-9-17(12-14)13-27-22(31)20-21(26(4)24(27)32)25-23-28(15(2)16(3)29(20)23)18-10-5-6-11-19(18)30/h5-12,30H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMIJUJRNOBFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5O)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)
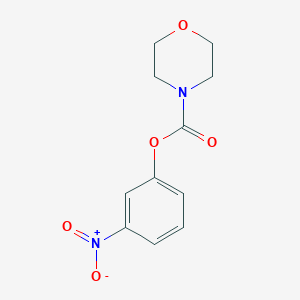
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
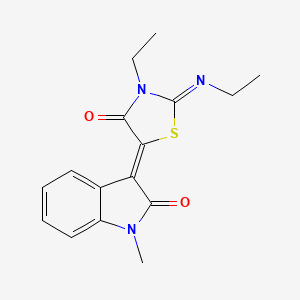
![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)
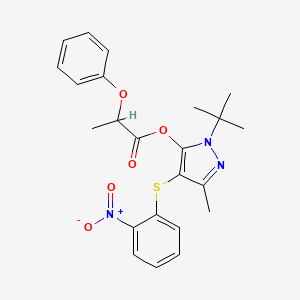

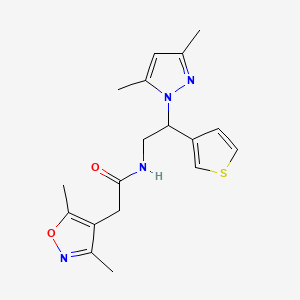
![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)
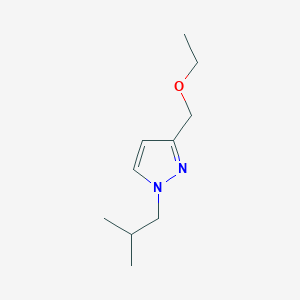

![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)